Sub-Nanomolar Human PPARγ Transactivation Potency
The compound demonstrates extraordinary potency in a human PPARγ transactivation assay, with an EC50 value of 0.000300 nM [1]. This level of potency is several orders of magnitude greater than that of classical PPARγ agonists like rosiglitazone and pioglitazone, which typically exhibit EC50 values in the nanomolar to micromolar range [2]. Such extreme potency can enable the use of significantly lower doses, which may reduce the risk of off-target effects and improve the therapeutic window.
| Evidence Dimension | Human PPARγ Transactivation EC50 |
|---|---|
| Target Compound Data | 0.000300 nM (0.3 pM) |
| Comparator Or Baseline | Rosiglitazone (typical EC50: 100-500 nM) |
| Quantified Difference | Approximately 333,000-fold more potent than a representative value for rosiglitazone (100 nM) |
| Conditions | Transactivation assay in human HepG2 cells co-transfected with PPRE3-TK-Luc, measured by luciferase reporter gene assay |
Why This Matters
Exceptional in vitro potency is a key driver for selecting a lead compound for further development, as it suggests a high degree of target engagement and may allow for lower efficacious doses in vivo.
- [1] BindingDB. Entry for BDBM50349808 (CHEMBL1813005). EC50: 0.000300 nM. Assay Description: Transactivation of human PPARgamma expressed in human HepG2 cells co-transfected with PPRE3-TK-Luc by luciferase reporter gene assay. View Source
- [2] Rybczynski, P. J., et al. "Benzoxazinones as PPARgamma agonists. 2. SAR of the amide substituent and in vivo results in a type 2 diabetes model." Journal of Medicinal Chemistry, vol. 47, no. 1, 2004, pp. 196-209. DOI: 10.1021/jm0302973. View Source
